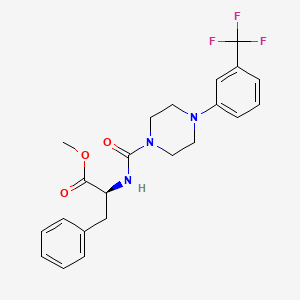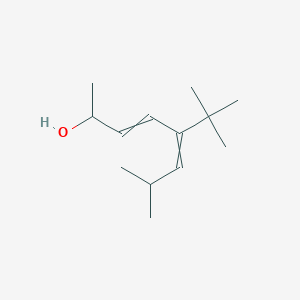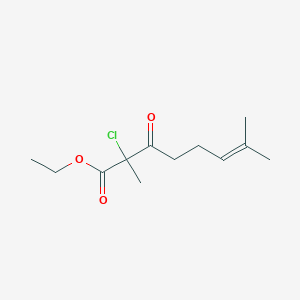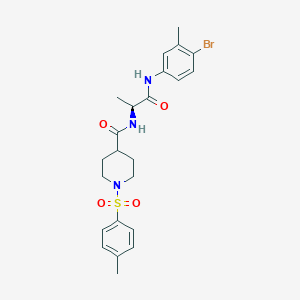![molecular formula C10H15N3O4S B12627733 N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide CAS No. 919996-84-2](/img/structure/B12627733.png)
N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyl group, a pyridine ring, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyridine ring enhances the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the hydroxyl and sulfamoyl groups.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their imidazo structure and bromine substitution.
Uniqueness
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide is unique due to its combination of hydroxyl, sulfamoyl, and pyridine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919996-84-2 |
|---|---|
Formule moléculaire |
C10H15N3O4S |
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
N-hydroxy-3-(2-pyridin-2-ylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C10H15N3O4S/c14-10(13-15)5-8-18(16,17)12-7-4-9-3-1-2-6-11-9/h1-3,6,12,15H,4-5,7-8H2,(H,13,14) |
Clé InChI |
PLYDYLBYJULAQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNS(=O)(=O)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Dodecyloxy)benzoyl]-L-valyl-L-valine](/img/structure/B12627681.png)

![3-[(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12627691.png)


![N-(3-(propylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12627700.png)
![2-(Benzylamino)-1-[4-(benzyloxy)phenyl]ethan-1-one](/img/structure/B12627703.png)
![2-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12627707.png)
![N,N'-[{[(Furan-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12627715.png)

![2-[(2-Bromoethenyl)oxy]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B12627737.png)

